molecular formula C11H8N4O2S B2357383 (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid CAS No. 24838-13-9

(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid

Cat. No.: B2357383
CAS No.: 24838-13-9
M. Wt: 260.27
Attention: For research use only. Not for human or veterinary use.
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Description

(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid: is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by a triazinoindole core structure with a sulfanyl-acetic acid moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the triazinoindole core, followed by the introduction of the sulfanyl-acetic acid group. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the triazinoindole core, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry: In chemistry, (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid is used as a building block for the synthesis of more complex molecules

Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine: In medicine, this compound is being explored as a candidate for drug development. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising lead compound for the treatment of various diseases.

Industry: Industrially, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Comparison with Similar Compounds

Uniqueness: (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid is unique due to its combination of a triazinoindole core and a sulfanyl-acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds in the same class. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c16-8(17)5-18-11-13-10-9(14-15-11)6-3-1-2-4-7(6)12-10/h1-4H,5H2,(H,16,17)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTWYBLOBBPUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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